5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid involves multiple steps. One common method includes the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with furan-2-carboxylic acid under specific conditions . The reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various quinoline and furan derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it has been shown to inhibit phosphodiesterase III A (PDE3A), which plays a role in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure and have been studied for their pharmaceutical and biological activities.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound is used in fragment-based covalent ligand discovery and has applications in targeted protein degradation.
Uniqueness
5-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}furan-2-carboxylic acid is unique due to its specific combination of a quinoline and furan ring, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxymethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-14-6-1-9-7-10(2-4-12(9)16-14)20-8-11-3-5-13(21-11)15(18)19/h2-5,7H,1,6,8H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMNILQALCKMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCC3=CC=C(O3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.